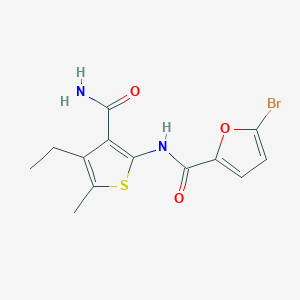![molecular formula C18H17N3O3 B10899835 2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B10899835.png)
2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide is a complex organic compound with a molecular formula of C18H17N3O3 This compound is known for its unique structure, which includes an allyl group, a hydroxybenzylidene moiety, and a hydrazino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide typically involves the condensation of 3-allyl-2-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires a specific temperature range to ensure the formation of the desired product. The reaction can be represented as follows:
3-allyl-2-hydroxybenzaldehyde+hydrazine derivative→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(3-hydroxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- 2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- 2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
Uniqueness
2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide is unique due to the presence of the allyl group and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H17N3O3 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C18H17N3O3/c1-2-7-13-8-6-9-14(16(13)22)12-19-21-18(24)17(23)20-15-10-4-3-5-11-15/h2-6,8-12,22H,1,7H2,(H,20,23)(H,21,24)/b19-12+ |
InChI-Schlüssel |
GDZXOPNMNJRXNC-XDHOZWIPSA-N |
Isomerische SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)O |
Kanonische SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](2,3-dihydro-1H-indol-1-YL)methanone](/img/structure/B10899759.png)
![{5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B10899762.png)



![N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10899775.png)
![13-(difluoromethyl)-4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899783.png)

![N-[6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10899812.png)
![5-(difluoromethyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899815.png)
![(4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10899816.png)
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(2,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B10899817.png)
![7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10899824.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10899827.png)
